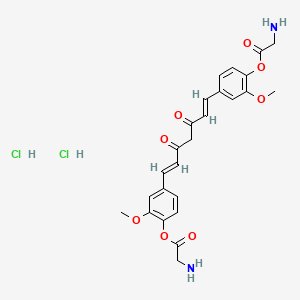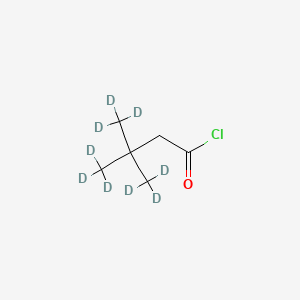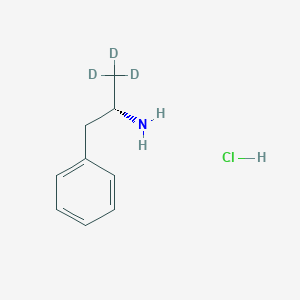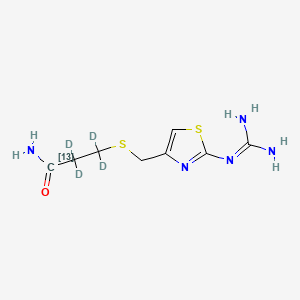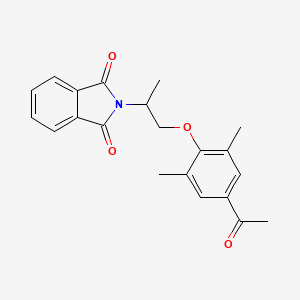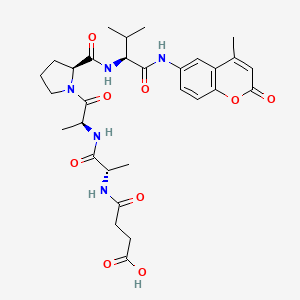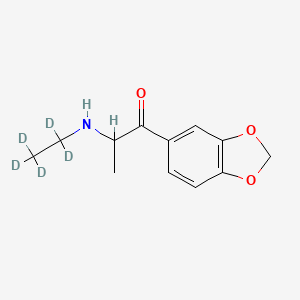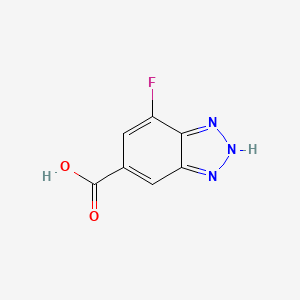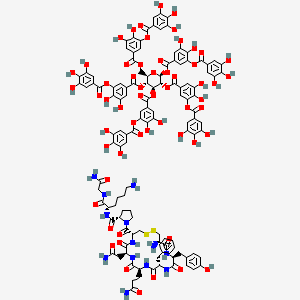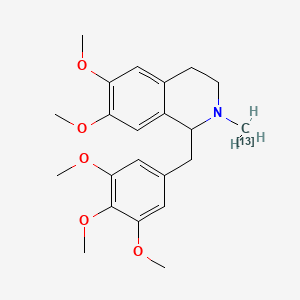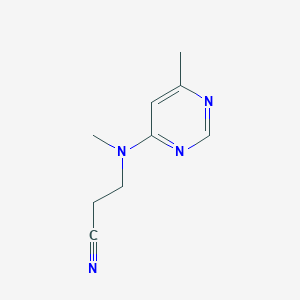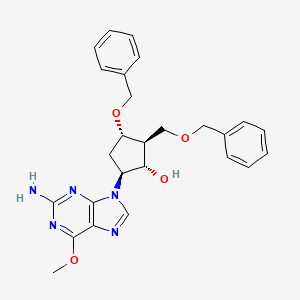
Pyrovalerone-d8 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrovalerone-d8 Hydrochloride is a deuterated analog of pyrovalerone, a synthetic cathinone. This compound is part of the α-pyrrolidinophenone class, known for its psychoactive properties. Deuterated compounds like this compound are often used in scientific research to study metabolic pathways and pharmacokinetics due to their stability and distinguishable mass spectrometric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrovalerone-d8 Hydrochloride typically involves the deuteration of pyrovalerone. The process begins with the preparation of 2-bromo-valerophenone, which is then reacted with pyrrolidine in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature overnight, followed by acidification with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pyrovalerone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form oxo-pyrrolidino derivatives.
Reduction: The β-keto moiety can be reduced to form hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions include oxo-pyrrolidino derivatives, hydroxy derivatives, and halogenated compounds. These products are often studied for their pharmacological properties and metabolic pathways.
Aplicaciones Científicas De Investigación
Pyrovalerone-d8 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study metabolic pathways and identify metabolites.
Biology: Employed in studies of enzyme interactions and metabolic stability.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles.
Industry: Utilized in the development of new psychoactive substances and forensic analysis.
Mecanismo De Acción
Pyrovalerone-d8 Hydrochloride exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound targets dopamine and norepinephrine transporters, blocking their function and preventing the reuptake of these neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
Pyrovalerone: The non-deuterated analog with similar psychoactive properties.
3,4-Methylenedioxypyrovalerone (MDPV): A related compound with potent stimulant effects.
α-Pyrrolidinopentiophenone (α-PVP): Another analog known for its strong psychostimulant properties.
Uniqueness
Pyrovalerone-d8 Hydrochloride is unique due to its deuterated nature, which makes it more stable and easier to track in metabolic studies. This property allows for more accurate analysis of its pharmacokinetics and metabolic pathways compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C26H29N5O4 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
(1S,2S,3S,5S)-5-(2-amino-6-methoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C26H29N5O4/c1-33-25-22-24(29-26(27)30-25)31(16-28-22)20-12-21(35-14-18-10-6-3-7-11-18)19(23(20)32)15-34-13-17-8-4-2-5-9-17/h2-11,16,19-21,23,32H,12-15H2,1H3,(H2,27,29,30)/t19-,20+,21+,23+/m1/s1 |
Clave InChI |
RSQFYCFYBCVODK-FBPBVXOASA-N |
SMILES isomérico |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H]([C@@H]3O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
SMILES canónico |
COC1=NC(=NC2=C1N=CN2C3CC(C(C3O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
